Chromoxane Cyanine R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metal Detection

Chromoxane Cyanine R's ability to form complexes with certain metal ions makes it a valuable tool for metal detection. The dye binds to specific metals, causing a color shift that can be measured spectrophotometrically. This allows researchers to identify and quantify the presence of these metals in a sample. [Source: Santa Cruz Biotechnology, ""]

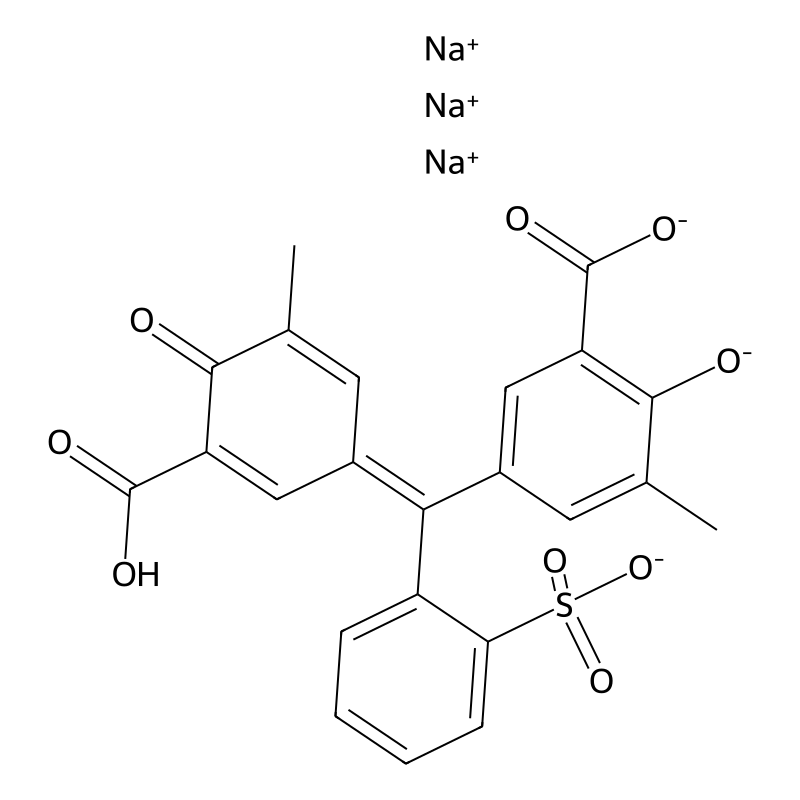

Chromoxane Cyanine R is a synthetic dye known for its vibrant coloration and application in histological staining. Its chemical formula is C23H15Na3O9S, and it is classified as an acid-base indicator, exhibiting five distinct colors depending on the pH and the presence of various anions . The dye is particularly valued for its ability to form complexes with metal ions, enhancing its staining properties.

Chromoxane Cyanine R acts as a metallochromic indicator in complexometric titrations. The colored dye molecule forms a stable complex with the metal ion being titrated, causing a shift in its absorption spectrum and a change in color of the solution. This color change indicates the endpoint of the titration, allowing for the determination of the unknown metal ion concentration [].

- Acid-Base Reactions: The dye changes color in response to pH variations, acting as an acid-base indicator. This property allows it to be used in various analytical applications .

- Complexation with Metal Ions: When mixed with ferric chloride, Chromoxane Cyanine R forms colored complexes that vary based on the iron-to-dye ratio and pH levels. This reaction is essential for its application in histology, where it can replace hematoxylin in certain staining protocols .

The biological activity of Chromoxane Cyanine R has been explored primarily in the context of histological applications. The dye is effective in staining animal tissues, providing contrast that aids in microscopic examination. Its interaction with biological tissues allows for visualization of cellular structures, making it a valuable tool in medical and biological research .

Chromoxane Cyanine R can be synthesized through various chemical methods, typically involving:

- Condensation Reactions: The synthesis often involves the condensation of aromatic compounds with appropriate reagents to form the cyanine structure.

- Dyeing Processes: It can also be produced through dyeing processes that involve mordants, which enhance the binding of the dye to tissue samples .

Chromoxane Cyanine R has several key applications:

- Histological Staining: It is widely used in histology for staining tissue sections, particularly as a substitute for hematoxylin in Hematoxylin and Eosin (H&E) staining protocols .

- Analytical Chemistry: The dye serves as an acid-base indicator in various analytical techniques due to its pH-sensitive coloration.

- Research: It is utilized in biological research for studying cellular structures and functions through microscopy .

Studies on Chromoxane Cyanine R have focused on its interactions with various metal ions and biological tissues. The dye's ability to form complexes with metal ions like iron enhances its utility in histological applications. Additionally, research has shown that the staining effectiveness can vary significantly based on the concentration of the dye and the pH of the solution used during staining procedures .

Chromoxane Cyanine R shares similarities with other synthetic dyes but possesses unique properties that distinguish it. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Eriochrome Cyanine R | C20H18N3NaO7S | Used primarily as a metal ion indicator; forms chelates. |

| Methyl Blue | C15H15N3S | Commonly used as a histological stain; less pH-sensitive. |

| Acid Blue 25 | C22H24N2Na2O6S2 | Used in textile dyeing; less complexation with metals. |

Uniqueness of Chromoxane Cyanine R:

- Color Variability: Exhibits multiple colors based on pH changes.

- Metal Ion Complexation: Forms stable complexes with ferric ions, enhancing its application in tissue staining.

- Histological Versatility: Effective as a substitute for traditional stains like hematoxylin.

Chromoxane Cyanine R (Chemical Abstracts Service number 3564-18-9, Colour Index number 43820) represents a significant member of the triphenylmethane dye family, characterized by its molecular formula C₂₃H₁₅Na₃O₉S and molecular weight of 536.39 g/mol [1] [2]. The synthetic pathway for this compound requires carefully selected raw materials and precursors that contribute to the formation of its characteristic benzoxathiol ring system and triphenylmethane backbone.

The primary synthetic route involves the condensation of 2-formylbenzenesulfonic acid with 2-hydroxy-3-methylbenzoic acid, followed by oxidation with nitrosylsulfuric acid and subsequent conversion to the sodium salt [3]. The selection of these precursors is critical for achieving the desired structural features and functional properties of the final dye product.

Primary Aromatic Precursors

The foundation of Chromoxane Cyanine R synthesis rests on two key aromatic precursors. 2-Formylbenzenesulfonic acid serves as the primary aromatic component, contributing the benzoxathiol ring system that is characteristic of this dye class [3]. This precursor must maintain a minimum purity of 98% to prevent the formation of undesired side products during the condensation reaction. The aldehyde functional group provides the reactive site for condensation, while the sulfonic acid group is essential for the formation of the dioxo-benzoxathiol structure.

2-Hydroxy-3-methylbenzoic acid functions as the secondary aromatic precursor, providing the methylated aromatic component that contributes to the final chromophore structure [3]. The hydroxyl and carboxyl groups on this precursor are crucial for the condensation reaction and the subsequent formation of the quinoid structure that imparts the characteristic color properties. Industrial specifications typically require a minimum purity of 97% for this component to ensure consistent color development and minimize batch-to-batch variations.

Oxidizing and Auxiliary Reagents

Nitrosylsulfuric acid serves as the critical oxidizing agent in the synthetic pathway, facilitating the transformation of the intermediate condensation product to the final dye structure [3]. This reagent, requiring a minimum purity of 95%, promotes the formation of the quinoid chromophore system that is responsible for the intense coloration of the dye. The oxidation step is particularly sensitive to reaction conditions and requires careful control to prevent over-oxidation or degradation of the chromophore.

Sodium hydroxide functions as both a neutralizing agent and a salt-forming reagent, converting the final dye acid to its trisodium salt form [3]. The high purity requirement (≥99%) for sodium hydroxide is essential to prevent the introduction of metal impurities that could interfere with the dye's performance or introduce unwanted catalytic effects during storage.

Catalytic and Processing Materials

The synthesis pathway may employ aluminum chloride as a Lewis acid catalyst, particularly in steps involving Friedel-Crafts type reactions [4]. This catalyst requires a minimum purity of 98% and plays a crucial role in facilitating aromatic substitution reactions. The catalyst concentration typically ranges from 0.5 to 2.0 mol% relative to the limiting reagent, with optimization required to balance reaction efficiency against catalyst recovery considerations.

Solvent systems employed in the synthesis typically include methanol or ethanol, which serve dual functions as reaction media and purification aids [5]. These solvents must maintain ultra-high purity levels (≥99.5%) to prevent the introduction of impurities that could affect color development or product stability. The choice between methanol and ethanol often depends on specific process requirements, with methanol generally preferred for its superior solvating properties for polar intermediates.

Large-Scale Synthesis Optimization

The translation of laboratory-scale synthetic procedures to industrial production requires comprehensive optimization of process parameters to ensure consistent product quality, maximize yield, and minimize production costs [6]. Large-scale synthesis of Chromoxane Cyanine R involves careful control of multiple interdependent variables that significantly impact both the efficiency and economics of the manufacturing process.

Temperature and Pressure Control

Temperature management represents one of the most critical parameters in large-scale synthesis optimization. Industrial production typically operates within a temperature range of 120-130°C during the primary condensation and oxidation steps [7] [8]. This elevated temperature range serves multiple functions: it accelerates reaction kinetics, ensures complete dissolution of reactants, and promotes the formation of the desired chromophore structure while minimizing side reactions.

The pressure regime in industrial synthesis typically operates at 2.74×10⁵ Pa (approximately 2.7 atmospheres), which corresponds to the pressure required to maintain liquid-phase conditions at the elevated operating temperatures [7] [8]. This pressure range prevents solvent volatilization while ensuring adequate mass transfer rates throughout the reaction mixture. The relationship between temperature and pressure follows established thermodynamic principles, with pressure adjustments necessary to accommodate variations in operating temperature.

Heat management in large-scale reactors requires sophisticated temperature control systems capable of managing both endothermic and exothermic reaction phases. The condensation reaction typically exhibits endothermic characteristics, requiring external heating, while the subsequent oxidation step can be moderately exothermic, necessitating controlled heat removal to prevent temperature excursions that could lead to product degradation or formation of undesired byproducts.

pH Optimization and Chemical Environment

pH control during synthesis represents a critical parameter that directly influences product yield, purity, and color development. Industrial processes typically maintain pH values between 5.0 and 6.0 during the primary reaction phases [8]. This pH range provides optimal conditions for the condensation reaction while preventing premature precipitation of intermediate products that could interfere with subsequent processing steps.

The pH optimization strategy must account for the dynamic nature of the reaction system, as different reaction phases may require specific pH conditions. For example, the initial condensation reaction benefits from slightly acidic conditions that promote electrophilic aromatic substitution, while the final salt formation step requires controlled alkaline conditions to ensure complete conversion to the trisodium salt form [9].

Buffer systems employed in industrial synthesis often incorporate acetic acid and acetate salts to maintain stable pH conditions throughout the reaction cycle [8]. The selection of buffering agents must consider their compatibility with the reaction chemistry and their ease of removal during subsequent purification steps.

Reaction Kinetics and Time Optimization

Industrial reaction time optimization typically establishes cycles of 45-60 minutes for complete conversion of starting materials to the desired product [8]. This timeframe represents a balance between ensuring complete reaction and maintaining practical production throughput rates. Kinetic studies indicate that reaction completion follows pseudo-first-order kinetics under properly optimized conditions, with conversion rates exceeding 95% achievable within the specified time frame.

The reaction time optimization must account for mass transfer limitations inherent in large-scale systems. Industrial reactors employ mechanical agitation systems operating at 150-300 rpm to ensure adequate mixing and heat transfer throughout the reaction mass [8]. The agitation rate represents a compromise between ensuring homogeneous reaction conditions and minimizing mechanical wear on reactor internals.

Catalyst System Optimization

Catalyst concentration optimization in industrial synthesis typically employs 0.5-2.0 mol% of Lewis acid catalysts relative to the limiting organic substrate [10]. This concentration range provides sufficient catalytic activity to ensure complete conversion while minimizing catalyst consumption and simplifying catalyst recovery operations. Higher catalyst concentrations can lead to increased side reactions and product discoloration, while insufficient catalyst levels result in incomplete conversion and reduced product yields.

Catalyst recovery systems in industrial operations often employ distillation or extraction techniques to separate and recycle aluminum chloride catalysts [6]. The recovered catalyst typically maintains 85-90% of its original activity after appropriate regeneration treatments, contributing significantly to overall process economics.

Purification Techniques and Quality Control

The purification of Chromoxane Cyanine R from crude reaction mixtures requires sophisticated separation techniques capable of removing inorganic salts, organic impurities, and unreacted starting materials while preserving the integrity of the chromophore system [11] [9]. Industrial purification strategies employ multiple complementary techniques to achieve the high purity levels required for commercial applications.

Primary Purification Methods

Crystallization represents the primary purification technique for Chromoxane Cyanine R, taking advantage of the compound's pH-dependent solubility characteristics [9] [12]. The dye exhibits significantly different solubility profiles across the pH range of 4.0-12.0, enabling selective crystallization from aqueous solutions under controlled pH conditions. Industrial crystallization processes typically employ controlled cooling from 80°C to ambient temperature under pH conditions of 6.0-7.0 to achieve optimal crystal formation.

The crystallization process requires careful control of nucleation and crystal growth rates to ensure formation of uniform, high-purity crystals [12]. Seeding techniques employing 0.1-0.5% pure Chromoxane Cyanine R crystals facilitate controlled nucleation and improve the consistency of crystal size distribution. The resulting crystalline product typically achieves purities exceeding 95% with appropriate process control.

Solvent extraction techniques provide effective removal of organic impurities and unreacted starting materials from the crude product mixture [12]. Multi-stage extraction employing aqueous-alcoholic solvent systems can selectively remove lipophilic impurities while retaining the polar dye molecule in the aqueous phase. The extraction efficiency depends critically on the pH of the aqueous phase, with optimal separation achieved at pH values of 8.0-9.0.

Advanced Analytical Separation

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) serves as both an analytical technique and a preparative purification method for high-purity applications [13] [14]. The technique provides exceptional resolution of structurally similar impurities and enables quantitative determination of product purity. Analytical HPLC methods typically employ reverse-phase columns with gradient elution using aqueous-acetonitrile mobile phases containing trifluoroacetic acid modifiers.

The UV-Visible detection system in HPLC-DAD analysis takes advantage of the compound's characteristic absorption maximum at 434-440 nm [15] [16]. This wavelength provides optimal sensitivity for quantitative analysis while minimizing interference from common organic impurities. The specific absorptivity coefficient (A₁%/₁cm) for pure Chromoxane Cyanine R ranges from 130-230, providing a reliable metric for purity assessment.

Mass spectrometry provides definitive molecular weight confirmation and structural verification of the purified product [17]. The molecular ion peak at m/z 536.39 serves as a primary identification criterion, while fragmentation patterns provide additional structural confirmation. High-resolution mass spectrometry can detect trace impurities at levels below 0.01%, making it an essential tool for quality assurance in high-purity applications.

Quality Control Specifications and Testing

Industrial quality control specifications for Chromoxane Cyanine R establish multiple analytical criteria that must be satisfied for product release [15] [16]. Purity requirements typically specify minimum levels of 99% as determined by HPLC analysis, with individual impurities limited to maximum levels of 0.1%. The UV-Visible absorption spectrum must demonstrate the characteristic absorption maximum at 434-440 nm with the specified absorptivity coefficient range.

Infrared spectroscopy provides verification of structural integrity through characteristic absorption bands in the 1600-3500 cm⁻¹ region [18] [16]. The spectrum must match established reference standards within specified tolerance limits to confirm the absence of structural modifications or degradation products. This technique is particularly valuable for detecting hydrolysis products or oxidative degradation that could affect dye performance.

Moisture content determination employs thermogravimetric analysis with drying at 105°C to specification limits of ≤10% loss on drying [16]. This parameter significantly affects the stability and handling characteristics of the dry powder product. pH measurements of aqueous solutions provide additional verification of product integrity and freedom from acidic or basic impurities.